

# 1,1-Dibromocyclohexane CAS number and chemical identifiers.

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## Compound of Interest

Compound Name: 1,1-Dibromocyclohexane

Cat. No.: B1633860

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## In-Depth Technical Guide to 1,1-Dibromocyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1,1-dibromocyclohexane**, focusing on its chemical identifiers, synthesis, and spectroscopic properties. The information is curated for professionals in research and development who require precise and reliable data for their work.

## Chemical Identity and Physical Properties

**1,1-Dibromocyclohexane** is a halogenated derivative of cyclohexane where two bromine atoms are attached to the same carbon atom. This geminal dihalide arrangement imparts specific reactivity and physical characteristics to the molecule.

Table 1: Chemical Identifiers for **1,1-Dibromocyclohexane**

Identifier	Value
CAS Number	10489-97-1 <a href="#">[1]</a> , 52590-61-1 <a href="#">[2]</a> <a href="#">[3]</a>
PubChem CID	185721 <a href="#">[4]</a>
IUPAC Name	1,1-dibromocyclohexane <a href="#">[4]</a>
InChI	InChI=1S/C6H10Br2/c7-6(8)4-2-1-3-5-6/h1-5H2 <a href="#">[4]</a>
InChIKey	BWNYAKOZVXLZQO-UHFFFAOYSA-N <a href="#">[2]</a> <a href="#">[4]</a>
SMILES	C1CCC(CC1)(Br)Br <a href="#">[4]</a>
Molecular Formula	C6H10Br2 <a href="#">[1]</a>
Molecular Weight	241.95 g/mol <a href="#">[2]</a>

Table 2: Physical Properties of **1,1-Dibromocyclohexane**

Property	Value
Appearance	Brown Liquid
Boiling Point	72 - 81°C
Purity	>96%

## Synthesis of 1,1-Dibromocyclohexane

The primary and most direct route for the synthesis of **1,1-dibromocyclohexane** is from the corresponding ketone, cyclohexanone. This transformation can be achieved using various brominating agents. A common and effective method involves the use of triphenylphosphine and carbon tetrabromide.

## Experimental Protocol: Synthesis from Cyclohexanone

This protocol is based on the general principles of the Appel reaction for the conversion of ketones to gem-dibromides.

**Materials:**

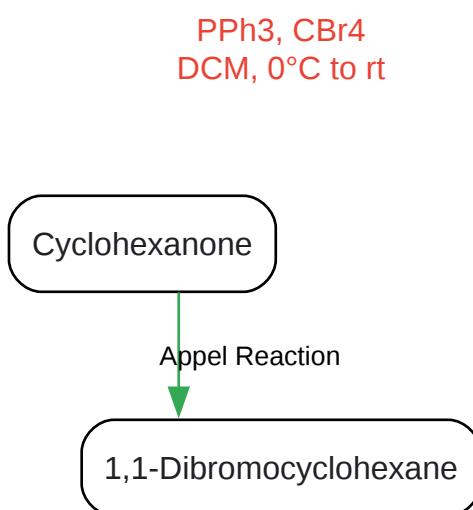
- Cyclohexanone
- Triphenylphosphine (PPh<sub>3</sub>)
- Carbon tetrabromide (CBr<sub>4</sub>)
- Anhydrous dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO<sub>3</sub>) solution
- Saturated aqueous sodium chloride (brine) solution
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Silica gel for column chromatography
- Hexane and ethyl acetate for elution

**Procedure:**

- **Reaction Setup:** To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (2.2 equivalents) and anhydrous dichloromethane. Cool the mixture to 0 °C in an ice bath.
- **Addition of Brominating Agent:** Slowly add carbon tetrabromide (1.1 equivalents) to the stirred solution. The solution will typically turn from colorless to a yellow or orange color, indicating the formation of the brominating phosphonium ylide.
- **Addition of Ketone:** Add cyclohexanone (1.0 equivalent) dropwise to the reaction mixture at 0 °C.
- **Reaction Progression:** Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, quench the reaction by adding water. Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
- Purification: The crude product is purified by silica gel column chromatography, typically using a gradient of hexane and ethyl acetate as the eluent, to afford pure **1,1-dibromocyclohexane**.

Diagram 1: Synthesis of **1,1-Dibromocyclohexane**



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Caption: Synthesis of **1,1-Dibromocyclohexane** from Cyclohexanone.

## Spectroscopic Data

Due to the limited availability of dedicated spectral databases for **1,1-dibromocyclohexane**, the following data is predicted based on the known spectral properties of similar gem-dihalocycloalkanes and general principles of spectroscopy.

### <sup>1</sup>H NMR Spectroscopy (Predicted)

The proton NMR spectrum of **1,1-dibromocyclohexane** is expected to show three multiplets corresponding to the three distinct sets of methylene protons on the cyclohexane ring.

- $\delta$  2.2-2.4 ppm (m, 4H): Protons on the carbons adjacent to the CBr<sub>2</sub> group (C2 and C6).

- $\delta$  1.6-1.8 ppm (m, 4H): Protons on the C3 and C5 carbons.
- $\delta$  1.5-1.7 ppm (m, 2H): Protons on the C4 carbon.

## **<sup>13</sup>C NMR Spectroscopy (Predicted)**

The carbon NMR spectrum is expected to show four distinct signals.

- $\delta$  ~60-70 ppm: Quaternary carbon attached to the two bromine atoms (C1).
- $\delta$  ~40-50 ppm: Carbons adjacent to the CBr<sub>2</sub> group (C2 and C6).
- $\delta$  ~25-35 ppm: Carbons at the 3 and 5 positions (C3 and C5).
- $\delta$  ~20-30 ppm: Carbon at the 4 position (C4).

## **Infrared (IR) Spectroscopy (Predicted)**

The IR spectrum will be characterized by the C-H stretching and bending vibrations of the cyclohexane ring and the C-Br stretching vibrations.

- 2950-2850 cm<sup>-1</sup>: C-H stretching vibrations of the methylene groups.
- 1450 cm<sup>-1</sup>: CH<sub>2</sub> scissoring vibrations.
- ~600-700 cm<sup>-1</sup>: Strong C-Br stretching vibrations.

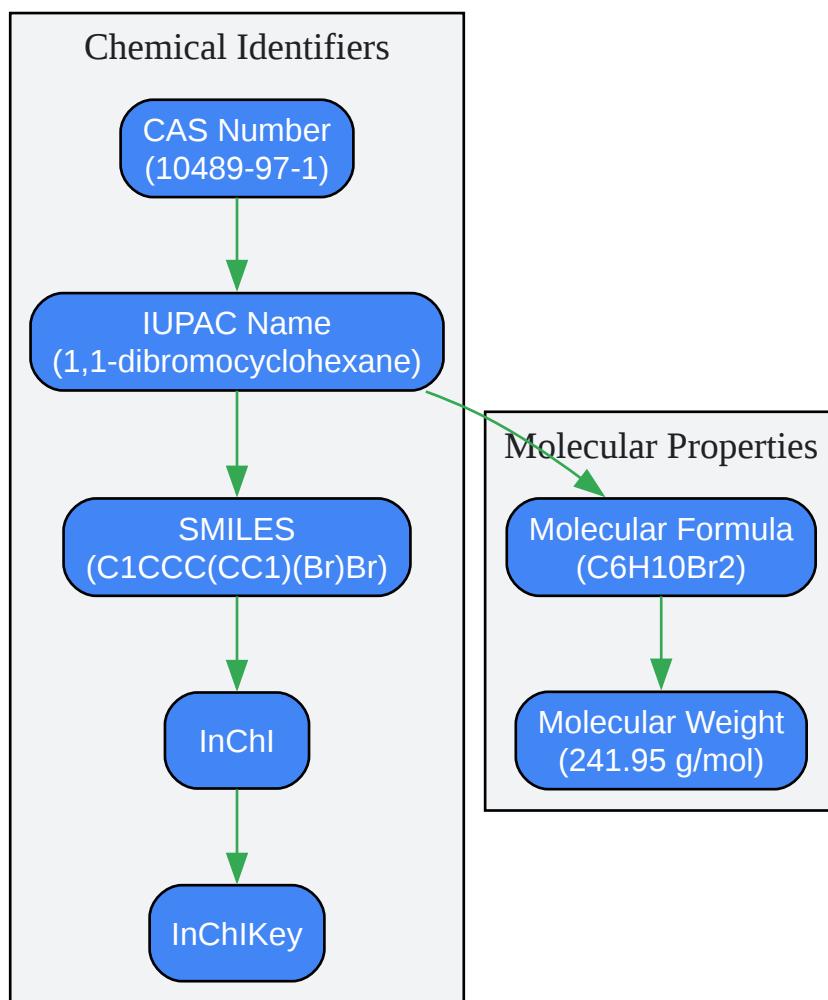
## **Mass Spectrometry (MS) (Predicted)**

The mass spectrum of **1,1-dibromocyclohexane** will exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks).

- Molecular Ion (M<sup>+</sup>): A cluster of peaks around m/z 240, 242, and 244.
- Major Fragmentation Pathways:
  - Loss of a bromine radical ([M-Br]<sup>+</sup>) leading to a cluster of peaks around m/z 161 and 163.

- Loss of HBr ( $[M-HBr]^{+}$ ) resulting in a cluster of peaks around  $m/z$  159 and 161.
- Further fragmentation of the cyclohexane ring.

Diagram 2: Hierarchy of Chemical Identifiers



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Caption: Key Chemical Identifiers for **1,1-Dibromocyclohexane**.

This guide provides foundational information for professionals working with **1,1-dibromocyclohexane**. For critical applications, it is recommended to supplement this information with experimentally determined data.

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## References

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)